4'-Bromo-2-methoxyazobenzene
Description
4'-Bromo-2-methoxyazobenzene is an ortho-substituted azobenzene derivative characterized by a bromine atom at the 4' position and a methoxy group at the 2 position of the benzene ring. Azobenzenes are widely studied for their photoisomerization properties, where trans-cis transitions occur under light exposure, making them valuable in molecular switches, optical storage devices, and photopharmacology . The bromine substituent enhances electron-withdrawing effects, while the methoxy group provides steric hindrance and modulates electronic properties. Synthesis typically involves diazo coupling or Friedlander reactions, as seen in related azobenzene derivatives .
Properties
CAS No. |
18277-97-9 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(4-bromophenyl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3 |
InChI Key |
UDNAOKMKOHEGDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azobenzene, 4’-bromo-2-methoxy- typically involves the azo coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an activated aromatic compound. The specific steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as a phenol or aniline derivative, to form the azo compound.
Industrial Production Methods: Industrial production of azobenzene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Azobenzene, 4’-bromo-2-methoxy- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to light, a property that is exploited in molecular switches and other applications.
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form azoxy compounds.
Common Reagents and Conditions:
Photoisomerization: Typically induced by ultraviolet or visible light.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reducing agents like sodium dithionite or oxidizing agents like hydrogen peroxide are used.
Major Products:
Photoisomerization: Trans and cis isomers of the compound.
Substitution Reactions: Various substituted azobenzene derivatives.
Oxidation and Reduction: Hydrazo and azoxy derivatives.
Scientific Research Applications
Azobenzene, 4’-bromo-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitch in molecular devices and materials science.
Biology: Employed in the study of protein interactions and cellular processes through light-controlled mechanisms.
Medicine: Investigated for potential use in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the development of light-responsive materials, such as smart coatings and adhesives.
Mechanism of Action
The primary mechanism of action for azobenzene, 4’-bromo-2-methoxy- is its ability to undergo reversible photoisomerization. This process involves the absorption of light, which causes the compound to switch between its trans and cis forms. This isomerization can induce changes in the physical and chemical properties of the compound, making it useful for controlling molecular interactions and material properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering the properties of materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene
This benzene derivative (C₉H₁₁BrO₃) shares the 4-bromo-2-methoxy substitution pattern but lacks the azo (-N=N-) linkage. The absence of the azo group eliminates photoisomerization capabilities, redirecting its utility to organic synthesis intermediates. The additional methoxymethoxy group increases solubility in polar solvents compared to 4'-Bromo-2-methoxyazobenzene .
4-Bromo-2-ethoxy-1-methylbenzene
Replacing the methoxy group with ethoxy (C₂H₅O-) and adding a methyl group at position 1 reduces steric hindrance but maintains electron-donating effects. The ethoxy group slightly lowers the melting point compared to methoxy derivatives due to increased alkyl chain flexibility .
Table 1: Substituent Effects on Physical Properties
Comparison with Heterocyclic Analogues
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
This pyrimidine derivative features a bromo-methoxy substitution but within a six-membered nitrogen-containing ring. The electron-deficient pyrimidine core reduces π-conjugation compared to azobenzenes, shifting absorption maxima to shorter wavelengths (λₐᵦₛ ~300 nm). Applications focus on medicinal chemistry rather than photoresponsive materials .
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
A psychoactive phenethylamine with 4-bromo and 2,5-dimethoxy groups. While substituent positions differ (2,5 vs. 2,4'), the bromine enhances serotonin receptor binding affinity. Unlike this compound, 2C-B lacks photoresponsiveness but highlights how halogenation modulates bioactivity .
Photochemical and Thermal Stability
Ortho-substituted azobenzenes like this compound exhibit slower thermal relaxation (cis→trans) compared to para-substituted analogs due to steric hindrance. For example, unsubstituted azobenzene relaxes in seconds, while ortho-methoxy derivatives require hours . Bromine’s electron-withdrawing effect further stabilizes the cis isomer, enhancing switching durability.
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